molecular formula C24H22O4 B1174643 trpl protein CAS No. 146589-79-9

trpl protein

Cat. No.: B1174643
CAS No.: 146589-79-9
Attention: For research use only. Not for human or veterinary use.
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Description

The TRPL (Transient Receptor Potential-Like) protein is a non-selective cation channel that is highly expressed in the photoreceptor cells of Drosophila melanogaster (fruit fly), where it plays a critical role in phototransduction and the response to light . This channel is activated by a phospholipase C (PLC)-dependent signaling pathway and can also be gated by various endogenous lipids, including polyunsaturated fatty acids (PUFAs) and diacylglycerol (DAG) . Beyond its canonical function in vision, recent research has uncovered its essential role in female reproductive behavior, specifically in regulating egg-laying in both Drosophila and the brown planthopper (Nilaparvata lugens) . Furthermore, the TRPL channel undergoes light-dependent translocation between the rhabdomere and internal storage compartments, making it an excellent model for studying regulated membrane protein trafficking and recycling processes in polarized cells . Supplied as a highly purified, research-grade reagent, our TRPL protein is an indispensable tool for in vitro studies aimed at elucidating the molecular mechanisms of TRP channel gating, lipid sensitivity, and subunit interaction. It is ideal for electrophysiology, lipid-binding assays, and structural studies. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

146589-79-9

Molecular Formula

C24H22O4

Synonyms

trpl protein

Origin of Product

United States

Scientific Research Applications

Understanding Protein Transport Mechanisms

Recent studies have utilized TRPL to investigate intracellular transport mechanisms. For instance, a study demonstrated the role of specific Rab proteins in the recycling of TRPL within Drosophila photoreceptors. The research highlighted how Rab3 and RabX2 are critical for the retrograde transport of TRPL from the endoplasmic reticulum back to the rhabdomere after light exposure . This model system provides insights into protein trafficking that is applicable to neurodegenerative diseases where transport mechanisms may be disrupted.

Modeling Neurodegenerative Diseases

The dysregulation of TRPL transport has implications for understanding neurodegenerative diseases such as Retinitis Pigmentosa and Alzheimer’s disease. By studying TRPL recycling defects in mutant Drosophila, researchers can model aspects of these diseases and explore potential therapeutic targets .

Investigating Ion Channel Functionality

TRPL's ability to form heteromultimers with other TRP channels allows researchers to dissect the structural requirements for channel assembly and functionality. This has broad implications for understanding ion channelopathies and developing drugs targeting specific channel interactions .

Case Studies

Study TitleFocusFindings
Role of Rab Proteins in TRPL RecyclingInvestigated the involvement of Rab proteins in TRPL transportIdentified Rab3 and RabX2 as key players in retrograde recycling pathways
Structural Requirements for Channel AssemblyAnalyzed how TRP and TRPL assemble as heteromultimersFound that specific segments of the proteins are crucial for functional assembly
Light-Triggered Internalization MechanismsExplored segments responsible for TRPL internalization upon light exposureEstablished that both N- and C-terminal segments are essential for translocation

Chemical Reactions Analysis

Oxidative Reactions of Tryptophan Residues

Trp residues are highly susceptible to oxidation by reactive oxygen species (ROS), ozone, and singlet oxygen (1O2^1O_2), leading to structural and functional alterations in proteins.

Reaction Mechanisms and Products

  • Hydroxyl Radicals :
    Attack both aromatic and pyrrole rings of Trp, producing oxindolyalamine and NFK. Spin-trapping experiments using DMPO confirmed Trp radical intermediates .

Biological Implications

  • In photosystem II (PSII) proteins, Trp oxidation (e.g., Trp-14 in D1) triggers proteolytic degradation via FtsH protease, critical for repairing photodamage .

  • Oxidized Trp derivatives (NFK, kynurenine) serve as biomarkers for oxidative stress in Arabidopsis and Chlamydomonas thylakoid membranes .

Cross-Linking Reactions

Trp radicals (\cdot Trp) formed during oxidation undergo rapid dimerization, leading to protein aggregation.

Key Findings

  • Rate Constants :
    Pulse radiolysis studies determined second-order rate constants of 26×108M1sec12–6\times 10^8\,M^{-1}\,sec^{-1} for Trp-Trp cross-linking in peptides .

  • Product Diversity :
    LC-MS identified up to four isomeric Trp-Trp cross-links, including dityrosine-like structures, in peptides exposed to peroxynitrite (ONOOHONOOH) or carbonate radicals (CO3CO_3^{\cdot-}) .

Functionalization via Bioconjugation

Recent advances enable selective Trp modification for biochemical applications.

Redox-Based Strategies

  • N-Sulfonyloxaziridines :
    These reagents achieve Trp bioconjugation via tryptophan chemical ligation by cyclization (Trp-CLiC), enabling rapid functionalization (minutes) of peptides and proteins .

    • Applications include mapping cation–π interactions and regulating phase-separation processes in proteins .

Metal-Catalyzed Reactions

  • Methods for alkynylation and C–H arylation of Trp have been developed, though they often require non-physiological conditions (e.g., organic solvents) .

Detection Methods

  • Fluorescence Quenching :
    Trp oxidation reduces fluorescence yield (350 nm emission), complicating direct detection. Hydrolysis and HPLC-MS/MS are preferred for identifying NFK and kynurenine .

  • Spin Trapping :
    DMPO and ESR spectroscopy detect transient Trp radicals in self-peroxidizing systems (e.g., metmyoglobin) .

Artifact Mitigation

  • Chemical digestion protocols must exclude oxygen to prevent artifactual Trp oxidation during sample preparation .

Biological and Pathological Relevance

  • Neurodegenerative Diseases :
    Trp oxidation products (e.g., NFK) accumulate in amyloid-β plaques, contributing to Alzheimer’s pathology .

  • Photosynthetic Repair :
    Oxidized Trp residues in PSII core proteins (e.g., D1 Trp-317) correlate with ROS-mediated photoinhibition, necessitating targeted degradation .

This synthesis integrates mechanistic insights, experimental data, and biological contexts to provide a comprehensive overview of Trp chemistry in proteins. Future research should focus on real-time tracking of Trp oxidation in vivo and refining bioconjugation techniques for therapeutic applications.

Comparison with Similar Compounds

Functional Implications of TRPL Dynamics

  • Trafficking : TRPL’s light-dependent translocation involves ATP depletion and TTD14-mediated GTP binding, critical for recycling to the rhabdomere during dark adaptation .
  • Ubiquitination : In taste desensitization, TRPL degradation via ubiquitination reduces camphor sensitivity, a plasticity mechanism absent in TRP .
  • Neurological Models : TRPL’s recycling pathway mirrors retromer complex mechanisms in neurodegenerative diseases, offering insights into neuronal protein trafficking defects .

Q & A

Q. How is TRPL protein detected in Drosophila melanogaster tissues, and what experimental controls are essential?

TRPL can be detected using polyclonal antibodies targeting its 4th cytoplasmic domain, validated for immunohistochemistry (IHC) and Western blotting (WB). Antigen retrieval is critical for paraffin-embedded samples in IHC . Controls should include tissue from TRPL-null mutants to confirm specificity and avoid cross-reactivity with homologous proteins like TRP.

Q. What is the functional role of TRPL in Drosophila phototransduction?

TRPL forms a light-sensitive calcium channel essential for vision in dim light. It complements TRP in mediating inositide-mediated Ca²⁺ entry during phospholipase C (PLC)-dependent phototransduction. TRPL also binds calmodulin, which modulates its activity . Electrophysiological assays (e.g., whole-cell recordings) are used to assess its contribution to membrane potential and adaptation .

Q. What methodologies are used to study TRPL localization dynamics in photoreceptors?

TRPL translocation between the rhabdomere and cell body is tracked using eGFP-tagged TRPL in vivo or immunocytochemistry. Quantitative Western blotting of subcellular fractions (rhabdomeral vs. cytosolic) confirms light/dark adaptation effects . Age-matched flies are critical due to stage-specific translocation phenotypes .

Advanced Research Questions

Q. How do genetic screens identify regulators of TRPL trafficking, and what are key findings?

FRT/FLP-driven mitotic recombination generates homozygous mutant eye clones in Drosophila, enabling screens for TRPL-eGFP trafficking defects. The ttd14 mutant, mapped to CG30118, revealed TTD14 as a GTP-binding protein regulating TRPL internalization and recycling. Phenotypes include impaired light-induced translocation and photoreceptor degeneration .

Q. What mechanisms underlie the two-stage light-induced TRPL translocation, and how is protein synthesis involved?

Stage-1 (rapid) and Stage-2 (slow) TRPL translocation from the rhabdomere are independent of protein synthesis, as shown by cycloheximide (CHX) inhibition assays. However, re-localization to the rhabdomere post-Stage-1 requires protein synthesis, suggesting distinct pathways for channel recycling vs. degradation . Ex vivo preparations with chemical inhibitors (e.g., CHX) are used to dissect these mechanisms .

Q. How does ubiquitination regulate TRPL degradation in sensory adaptation?

Ubiquitin-mediated degradation of TRPL underlies taste desensitization in Drosophila. Misexpression of ubiquitin-specific protease UBP2 in TRPL-expressing neurons blocks camphor-induced TRPL reduction and preserves sensory responses. Ubiquitination assays (e.g., immunoprecipitation) and electrophysiology are key to validating this pathway .

Q. What role do TRPC channels (TRP/TRPL) play in Drosophila olfactory responses?

TRP and TRPL mutants show reduced CO₂ sensitivity in antennal electrophysiology. Double mutants (trpl302; trp343) retain residual responses, suggesting auxiliary channels or compensatory mechanisms. Neuron-specific RNAi knockdown confirms their adult-specific role, excluding developmental artifacts .

Q. How does capacitative calcium entry (CCE) modulate TRPL activity in heterologous systems?

In Sf9 cells, TRPL activation by thapsigargin-induced CCE requires extracellular Ca²⁺ > Sr²⁺ > Ba²⁺, blocked by La³⁺. Calmodulin-binding domains (CBS-1/CBS-2) suggest Ca²⁺-CaM regulation. Patch-clamp recordings and CaM-binding assays are used to dissect direct vs. indirect activation .

Q. What experimental designs address contradictions in TRPL channel stoichiometry and interactions?

Co-immunoprecipitation and fluorescence resonance energy transfer (FRET) resolve whether TRPL forms heteromers with TRP or functions independently. Contradictory findings on TRPL-TRPγ complexes require comparative studies in null mutants and heterologous systems .

Q. How do phospholipid interactions and GTP-binding proteins regulate TRPL trafficking?

TTD14, a phospholipid-binding GTPase, mediates TRPL internalization via endosomal recycling. Lipid overlay assays and GTPase activity measurements (e.g., GTPγS binding) are paired with live imaging to map trafficking pathways .

Methodological Considerations

Q. How are protein synthesis and degradation balanced in TRPL translocation studies?

Pulse-chase assays with radiolabeled amino acids (e.g., ³⁵S-methionine) quantify TRPL turnover. CHX blocks synthesis, while proteasome inhibitors (e.g., MG132) assess degradation. These are combined with compartment-specific fractionation .

Q. What statistical approaches ensure robustness in TRPL localization data?

Longitudinal imaging data (e.g., eGFP-TRPL fluorescence intensity) require mixed-effects models to account for individual variability. Bootstrapping validates sample sizes in genetic screens, given larval lethality in mutants like ttd14 .

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